REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[N:11]1([C:16]2([C:19](OCC)=[O:20])[CH2:18][CH2:17]2)[CH:15]=[CH:14][N:13]=[CH:12]1.[Cl-].[NH4+]>ClCCl>[N:11]1([C:16]2([CH2:19][OH:20])[CH2:18][CH2:17]2)[CH:15]=[CH:14][N:13]=[CH:12]1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
ethyl 1-(1H-imidazol-1-yl)cyclopropanecarboxylate
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)C1(CC1)C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at that temperature for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resulting solids were filtered through a pad of Celite
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the filtrate was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The organics were concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude material was purified via column chromatography (100-200 mesh silica gel, 0-6% methanol in dichlormethane)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)C1(CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |